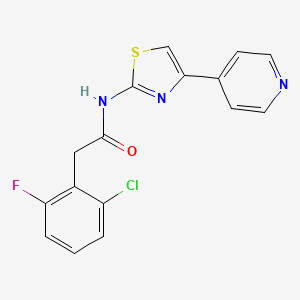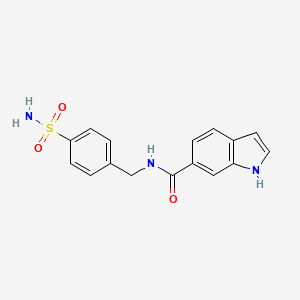![molecular formula C19H19N3O3S B11001919 methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11001919.png)
methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves a multi-step process. The starting materials include benzyl bromide, 2-aminothiazole, and 1H-pyrrole-1-propanoic acid. The synthesis can be summarized as follows:
Formation of 5-benzyl-2-aminothiazole: Benzyl bromide reacts with 2-aminothiazole in the presence of a base such as potassium carbonate to form 5-benzyl-2-aminothiazole.
Acylation: 5-benzyl-2-aminothiazole is then acylated with 1H-pyrrole-1-propanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Esterification: The intermediate compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted thiazole and pyrrole derivatives.
Scientific Research Applications
Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzyl-2-aminothiazole-4-carboxylate
- Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-oxazole-4-carboxylate
- Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-imidazole-4-carboxylate
Uniqueness
Methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of both thiazole and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 5-benzyl-2-(3-pyrrol-1-ylpropanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-25-18(24)17-15(13-14-7-3-2-4-8-14)26-19(21-17)20-16(23)9-12-22-10-5-6-11-22/h2-8,10-11H,9,12-13H2,1H3,(H,20,21,23) |
InChI Key |
UALUELAOJRWZGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2C=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11001841.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11001849.png)
![methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11001864.png)
![3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B11001866.png)
![(4E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B11001871.png)


![4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11001883.png)
![propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11001889.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11001906.png)
![methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11001908.png)


![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11001916.png)
